费多瓦帕贡
描述
费多瓦帕贡是一种合成的小分子化合物,作为血管加压素 V2 受体的选择性激动剂。 它主要被研究用于治疗夜尿症等疾病的潜在治疗应用,夜尿症的特点是夜间频繁排尿 .
科学研究应用
费多瓦帕贡已被广泛研究,以了解其在各个领域的潜在治疗应用:
化学: 用作研究血管加压素 V2 受体及其在各种生理过程中的作用的工具化合物。
生物学: 研究其对细胞信号通路的影响及其调节各种生物过程的潜力。
医学: 研究其治疗夜尿症、膀胱过度活动症和其他泌尿系统疾病的潜力。
作用机制
费多瓦帕贡通过选择性地结合和激活血管加压素 V2 受体发挥作用。 该受体参与调节肾脏中的水分重吸收,并在维持体内水分平衡中起着至关重要的作用。 通过激活该受体,费多瓦帕贡增强水分重吸收,从而减少尿液生成并减轻夜尿症的症状 .
生化分析
Biochemical Properties
Fedovapagon is a small molecule that interacts with the vasopressin V2 receptors . It works directly in the collecting ducts of the kidney by binding to, and activating these receptors . Activation of the V2 receptors causes the kidneys to reabsorb water from urine as it passes towards the bladder .
Cellular Effects
Fedovapagon has the ability to penetrate cellular membranes and interact with intracellular targets . This characteristic makes it particularly effective in modulating complex biochemical pathways, such as those regulated by the vasopressin V1a receptor . It is currently being developed for the treatment of nocturia, a common condition in those with benign prostatic hyperplasia (BPH) .
Molecular Mechanism
The mechanism of action of Fedovapagon revolves around its ability to selectively bind to and activate the vasopressin V2 receptors . Activation of these receptors causes the kidneys to reabsorb water from urine as it passes towards the bladder .
Temporal Effects in Laboratory Settings
Fedovapagon is effective from the first night of dosing . There was no carry-over effect of fedovapagon during the single-blind placebo treatment night between the active treatment periods . There was no effect of fedovapagon treatment on the overall 24 h urine volumes .
Transport and Distribution
Fedovapagon is known to act directly in the collecting ducts of the kidney
准备方法
合成路线和反应条件
费多瓦帕贡的合成涉及多个步骤,从市售原料开始反应条件通常涉及使用有机溶剂、催化剂和试剂,如还原剂和保护基团,以确保选择性形成所需产物 .
工业生产方法
费多瓦帕贡的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用连续流动反应器、自动化合成平台和严格的质量控制措施,以确保最终产品的纯度和一致性 .
化学反应分析
反应类型
费多瓦帕贡经历各种化学反应,包括:
氧化: 此反应涉及添加氧或去除氢,通常使用过氧化氢或高锰酸钾等氧化剂。
还原: 此反应涉及添加氢或去除氧,通常使用氢化铝锂或硼氢化钠等还原剂。
常见试剂和条件
氧化: 过氧化氢、高锰酸钾和其他氧化剂,在酸性或碱性条件下。
还原: 氢化铝锂、硼氢化钠和其他还原剂,在无水条件下。
形成的主要产品
从这些反应中形成的主要产物取决于所用试剂和条件。 例如,费多瓦帕贡的氧化可能生成羟基化衍生物,而还原可能生成脱氧衍生物。 取代反应可能生成各种取代衍生物,具体取决于所使用的亲核试剂或亲电试剂 .
相似化合物的比较
类似化合物
去氨加压素: 另一种血管加压素受体激动剂,用于治疗夜尿症和其他泌尿系统疾病。
托伐普坦: 一种血管加压素受体拮抗剂,用于治疗低钠血症和多囊肾病等疾病。
康尼瓦普坦: 一种非选择性血管加压素受体拮抗剂,用于治疗低钠血症
费多瓦帕贡的独特性
费多瓦帕贡在其对血管加压素 V2 受体的高度选择性方面是独特的,这最大限度地降低了与其他血管加压素受体的激活或抑制相关的副作用风险。 这种选择性使其成为治疗夜尿症和其他需要调节血管加压素 V2 受体的疾病的有希望的候选药物 .
属性
IUPAC Name |
(2S)-2-N,2-N-dimethyl-1-N-[[2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl]methyl]pyrrolidine-1,2-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O3/c1-19-17-21(25(32)30-15-7-6-10-20-9-4-5-11-23(20)30)13-14-22(19)18-28-27(34)31-16-8-12-24(31)26(33)29(2)3/h4-5,9,11,13-14,17,24H,6-8,10,12,15-16,18H2,1-3H3,(H,28,34)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOLFWZIFNQQGH-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCCC3=CC=CC=C32)CNC(=O)N4CCCC4C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCCC3=CC=CC=C32)CNC(=O)N4CCC[C@H]4C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188331 | |
Record name | Fedovapagon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347887-36-9 | |
Record name | Fedovapagon [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0347887369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fedovapagon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11734 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fedovapagon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-N2,N2-Dimethyl-N1-[[2-methyl-4-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]phenyl]methyl]-1,2-pyrrolidinedicarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FEDOVAPAGON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX2GBO4I0V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。